N-[2-[2-(4-bromophenoxy)ethoxy]ethyl]-3-methoxypropan-1-amine;oxalic acid
Description
N-[2-[2-(4-bromophenoxy)ethoxy]ethyl]-3-methoxypropan-1-amine; oxalic acid is a chemical compound with the molecular formula C16H24BrNO6. This compound is often used in research settings and is known for its unique structure, which includes a bromophenoxy group, an ethoxy group, and a methoxypropan-1-amine group. The presence of oxalic acid as a counterion adds to its stability and solubility in various solvents.
Properties
IUPAC Name |
N-[2-[2-(4-bromophenoxy)ethoxy]ethyl]-3-methoxypropan-1-amine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22BrNO3.C2H2O4/c1-17-9-2-7-16-8-10-18-11-12-19-14-5-3-13(15)4-6-14;3-1(4)2(5)6/h3-6,16H,2,7-12H2,1H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIFGFRVCBUSFTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNCCOCCOC1=CC=C(C=C1)Br.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24BrNO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[2-(4-bromophenoxy)ethoxy]ethyl]-3-methoxypropan-1-amine typically involves a multi-step process:
Formation of the bromophenoxy intermediate: This step involves the reaction of 4-bromophenol with ethylene oxide to form 4-bromophenoxyethanol.
Ethoxylation: The intermediate is then reacted with ethylene glycol to form 2-(4-bromophenoxy)ethoxyethanol.
Amination: The ethoxylated product is further reacted with 3-methoxypropan-1-amine under controlled conditions to form the desired amine compound.
Oxalate formation: Finally, the amine compound is reacted with oxalic acid to form the oxalate salt, enhancing its stability and solubility.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch reactors: For controlled reactions and better yield.
Purification steps: Including crystallization and recrystallization to ensure high purity.
Quality control: To meet research-grade standards.
Chemical Reactions Analysis
Types of Reactions
N-[2-[2-(4-bromophenoxy)ethoxy]ethyl]-3-methoxypropan-1-amine undergoes various chemical reactions, including:
Oxidation: The bromophenoxy group can be oxidized under specific conditions.
Reduction: The compound can be reduced to remove the bromine atom.
Substitution: The bromine atom can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Uses oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employs reducing agents such as lithium aluminum hydride.
Substitution: Utilizes nucleophiles like sodium azide or thiols.
Major Products Formed
Oxidation: Forms bromophenoxyethoxyethanol derivatives.
Reduction: Produces de-brominated ethoxyethanol derivatives.
Substitution: Results in substituted ethoxyethanol derivatives.
Scientific Research Applications
N-[2-[2-(4-bromophenoxy)ethoxy]ethyl]-3-methoxypropan-1-amine is used in various scientific research applications:
Chemistry: As a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: In studies involving cell signaling and receptor binding due to its structural similarity to certain biological molecules.
Medicine: Potential use in drug development and pharmacological studies.
Industry: As a precursor in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-[2-(4-bromophenoxy)ethoxy]ethyl]-3-methoxypropan-1-amine involves its interaction with specific molecular targets:
Molecular Targets: It can bind to certain receptors or enzymes, influencing their activity.
Pathways Involved: The compound may modulate signaling pathways, affecting cellular responses and functions.
Comparison with Similar Compounds
Similar Compounds
N-[2-(4-Bromophenoxy)ethyl]-N,N-diethylamine: Similar structure but lacks the methoxypropan-1-amine group.
N-[2-(4-Bromophenoxy)ethoxy]ethyl]-1-butanamine: Similar structure but with a butanamine group instead of methoxypropan-1-amine.
Uniqueness
N-[2-[2-(4-bromophenoxy)ethoxy]ethyl]-3-methoxypropan-1-amine is unique due to its combination of functional groups, which provides distinct chemical properties and reactivity compared to its analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
